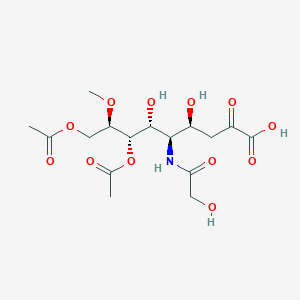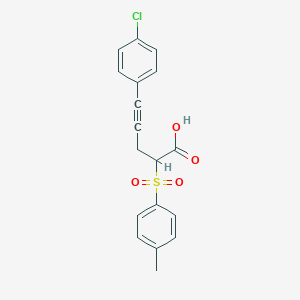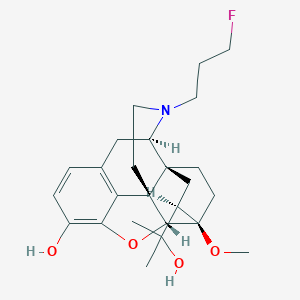
N-(3-Fluoropropyl)-N-nordiprenorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoropropyl)-N-nordiprenorphine (FNDP) is a synthetic opioid compound that has gained attention in recent years due to its potential applications in scientific research. FNDP is a derivative of the opioid receptor agonist, diprenorphine, and has been shown to have a high affinity for the mu-opioid receptor.
Mechanism Of Action
N-(3-Fluoropropyl)-N-nordiprenorphine acts on the mu-opioid receptor in the brain and spinal cord to produce analgesic effects. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. N-(3-Fluoropropyl)-N-nordiprenorphine binds to the receptor with high affinity, resulting in the activation of downstream signaling pathways that lead to the inhibition of pain transmission.
Biochemical And Physiological Effects
N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to produce analgesic effects in animal models of pain. In addition to its analgesic effects, N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to produce other physiological effects, including respiratory depression, sedation, and hypothermia. These effects are similar to those produced by other opioids and are mediated by the activation of the mu-opioid receptor.
Advantages And Limitations For Lab Experiments
One advantage of using N-(3-Fluoropropyl)-N-nordiprenorphine in lab experiments is its high affinity for the mu-opioid receptor, which allows for the selective activation of the receptor. Additionally, N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to have a longer duration of action compared to other opioids, making it useful for studying the long-term effects of opioid exposure. One limitation of using N-(3-Fluoropropyl)-N-nordiprenorphine in lab experiments is its potential for abuse and addiction, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of N-(3-Fluoropropyl)-N-nordiprenorphine. One area of research is the development of novel opioids that have reduced potential for abuse and addiction. Another area of research is the development of opioid-based therapies for the treatment of chronic pain that have fewer side effects than currently available medications. Additionally, the use of N-(3-Fluoropropyl)-N-nordiprenorphine in combination with other drugs, such as non-opioid analgesics, may provide a more effective and safer approach to pain management.
Synthesis Methods
The synthesis of N-(3-Fluoropropyl)-N-nordiprenorphine involves the reaction of diprenorphine with 3-fluoropropyl bromide in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(3-Fluoropropyl)-N-nordiprenorphine. The synthesis of N-(3-Fluoropropyl)-N-nordiprenorphine has been described in detail in a study published by researchers at the University of North Carolina.
Scientific Research Applications
N-(3-Fluoropropyl)-N-nordiprenorphine has been used in scientific research to study the mu-opioid receptor and its role in pain management. N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to be a potent and selective mu-opioid receptor agonist, making it a valuable tool for studying the receptor's function. Additionally, N-(3-Fluoropropyl)-N-nordiprenorphine has been used to study the pharmacokinetics and pharmacodynamics of opioids, as well as their potential for abuse and addiction.
properties
CAS RN |
125828-20-8 |
|---|---|
Product Name |
N-(3-Fluoropropyl)-N-nordiprenorphine |
Molecular Formula |
C25H34FNO4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(3-fluoropropyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C25H34FNO4/c1-22(2,29)17-14-23-7-8-25(17,30-3)21-24(23)9-12-27(11-4-10-26)18(23)13-15-5-6-16(28)20(31-21)19(15)24/h5-6,17-18,21,28-29H,4,7-14H2,1-3H3/t17-,18-,21-,23-,24+,25-/m1/s1 |
InChI Key |
XNKPKLJCHQDNQO-AEXPAKOBSA-N |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
synonyms |
3-FPND N-(3-(18F)-fluoropropyl)-N-nordiprenorphine N-(3-fluoropropyl)-N-nordiprenorphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
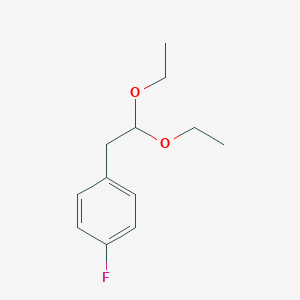

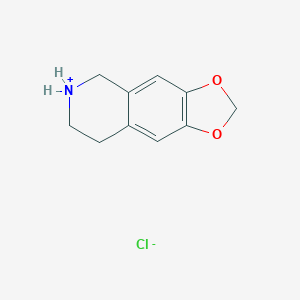
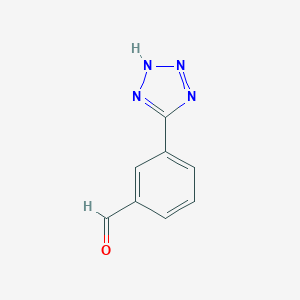
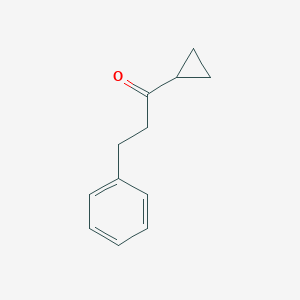
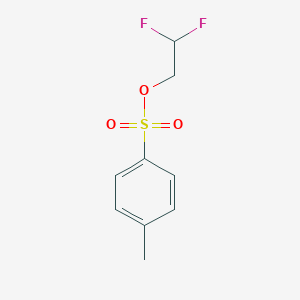
![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)
